2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester is a chemical compound with a complex structure that includes a cyano group, an octylamino group, and a butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester typically involves the reaction of 2-cyano-3-(octylamino)acrylic acid with butanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty polymers and adhesives.
Wirkmechanismus
The mechanism by which 2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in nucleophilic addition reactions, while the octylamino group can interact with hydrophobic regions of proteins or membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl cyanoacrylate: A cyanoacrylate ester used in medical adhesives.
Ethyl 2-cyanoacrylate: Another cyanoacrylate ester used in household adhesives.
Uniqueness
2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester is unique due to the presence of the octylamino group, which imparts specific hydrophobic and steric properties that can influence its reactivity and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
89269-05-6 |
---|---|
Molekularformel |
C16H28N2O2 |
Molekulargewicht |
280.41 g/mol |
IUPAC-Name |
butyl (E)-2-cyano-3-(octylamino)prop-2-enoate |
InChI |
InChI=1S/C16H28N2O2/c1-3-5-7-8-9-10-11-18-14-15(13-17)16(19)20-12-6-4-2/h14,18H,3-12H2,1-2H3/b15-14+ |
InChI-Schlüssel |
ZCGBYIKUADPDHQ-CCEZHUSRSA-N |
Isomerische SMILES |
CCCCCCCCN/C=C(\C#N)/C(=O)OCCCC |
Kanonische SMILES |
CCCCCCCCNC=C(C#N)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.